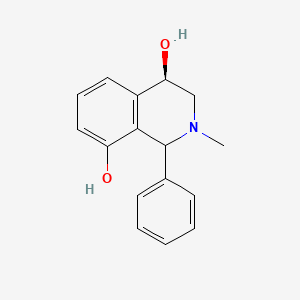
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with hydroxyl groups at the 4 and 8 positions, a methyl group at the 2 position, and a phenyl group at the 1 position. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
The synthesis of (4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline core. The reaction conditions typically include acidic catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl groups at the 4 and 8 positions can be oxidized to form corresponding ketones or quinones. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups if they are present. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The phenyl group and the hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl groups may yield diketones, while reduction can lead to the formation of alcohols or alkanes.
科学研究应用
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: It serves as a probe to study enzyme mechanisms and interactions, particularly those involving hydroxylation and oxidation processes.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active molecules. It is investigated for its potential effects on neurological pathways and as a precursor for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.
作用机制
The mechanism of action of (4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 4 and 8 positions can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate various biological processes, including neurotransmission and metabolic pathways.
相似化合物的比较
(4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxyl and methyl groups, resulting in different chemical and biological properties.
2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the hydroxyl groups, affecting its reactivity and interactions.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol: Similar but lacks the methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C16H17NO2 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
(4R)-2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline-4,8-diol |
InChI |
InChI=1S/C16H17NO2/c1-17-10-14(19)12-8-5-9-13(18)15(12)16(17)11-6-3-2-4-7-11/h2-9,14,16,18-19H,10H2,1H3/t14-,16?/m0/s1 |
InChI 键 |
NITWZNCMRMDGPW-LBAUFKAWSA-N |
手性 SMILES |
CN1C[C@@H](C2=C(C1C3=CC=CC=C3)C(=CC=C2)O)O |
规范 SMILES |
CN1CC(C2=C(C1C3=CC=CC=C3)C(=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


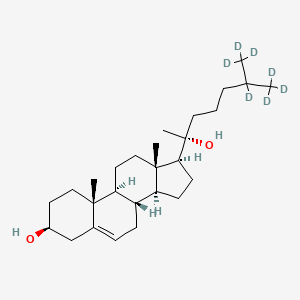
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)

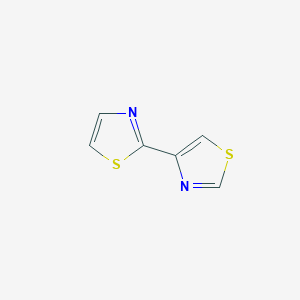

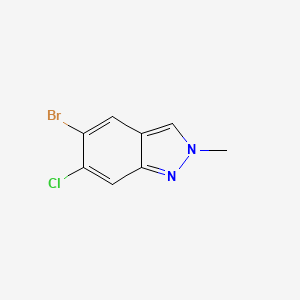


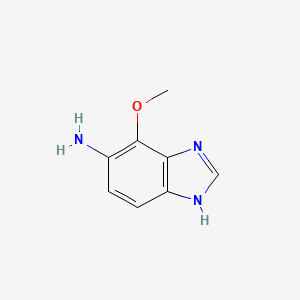
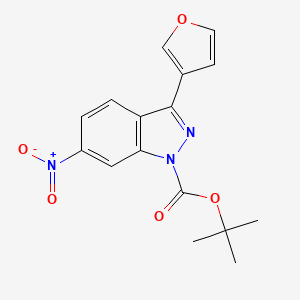
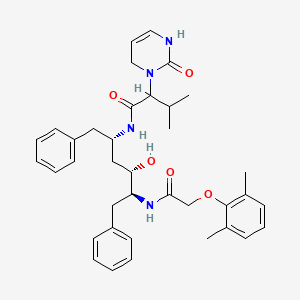
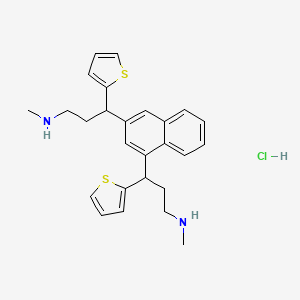

![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
